molecular formula C16H16N2O B13777562 3-Benzyl-5-ethyl-1H-indazol-6-ol

3-Benzyl-5-ethyl-1H-indazol-6-ol

Cat. No.: B13777562
M. Wt: 252.31 g/mol
InChI Key: BHBNTSBLKSCUSC-UHFFFAOYSA-N
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Description

3-Benzyl-5-ethyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzyl group at the 3-position, an ethyl group at the 5-position, and a hydroxyl group at the 6-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-ethyl-1H-indazol-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can lead to the formation of indazole derivatives . Another approach involves the selective activation of the oxime group in o-aminobenzoximes in the presence of methanesulfonyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve metal-catalyzed synthesis to achieve high yields and minimal byproducts. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are commonly employed . These methods ensure efficient production with good to excellent yields.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-ethyl-1H-indazol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Benzyl-5-ethyl-1H-indazol-6-ol has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-ethyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which play crucial roles in inflammation and cancer . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators and promote apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the hydroxyl group, contributes to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

3-benzyl-5-ethyl-2H-indazol-6-ol

InChI

InChI=1S/C16H16N2O/c1-2-12-9-13-14(8-11-6-4-3-5-7-11)17-18-15(13)10-16(12)19/h3-7,9-10,19H,2,8H2,1H3,(H,17,18)

InChI Key

BHBNTSBLKSCUSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(NN=C2C=C1O)CC3=CC=CC=C3

Origin of Product

United States

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